

Application Notes for Sulfo-Cy7 Antibody Labeling Kit

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Compound of Interest

Compound Name: Sulfo-Cy7 carboxylic acid

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Introduction

This document provides a detailed protocol and application notes for the labeling of antibodies with Sulfo-Cy7, a near-infrared (NIR) fluorescent dye. Sulfo-Cy7 is a water-soluble cyanine dye that is ideal for labeling antibodies and other proteins for various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1][2][3] Its emission in the NIR spectrum (750-800 nm) allows for deep tissue penetration with minimal autofluorescence, making it particularly suitable for small animal imaging.[1][3]

The protocol described here utilizes a Sulfo-Cy7 N-hydroxysuccinimide (NHS) ester. This amine-reactive derivative readily couples to primary amino groups on the antibody, such as the side chain of lysine residues, to form a stable covalent bond.[4][5][6] The degree of labeling (DOL), which is the average number of dye molecules conjugated to a single antibody molecule, is a critical parameter that can be controlled and must be determined to ensure optimal performance and reproducibility.[7][8][9] An optimal DOL typically falls between 2 and 10 for antibodies.[9]

Materials and Methods

Materials Required

- Antibody to be labeled (in an amine-free buffer)
- Sulfo-Cy7 Antibody Labeling Kit (containing Sulfo-Cy7 NHS ester and other necessary reagents)
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25)
- Spectrophotometer

Experimental Protocol

The following protocol outlines the key steps for labeling an antibody with Sulfo-Cy7 NHS ester.

1. Antibody Preparation:

- Ensure the antibody is in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the Sulfo-Cy7 NHS ester and must be avoided.[\[10\]](#)
- If necessary, perform buffer exchange using dialysis or a desalting column.
- The recommended antibody concentration is typically between 1-10 mg/mL.[\[10\]](#)

2. Sulfo-Cy7 NHS Ester Preparation:

- Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of the Sulfo-Cy7 NHS ester by dissolving it in anhydrous DMSO. The concentration of the stock solution will depend on the specific kit instructions, but a common concentration is 10 mg/mL.

3. Antibody Conjugation:

- The optimal molar ratio of dye to antibody for labeling can vary depending on the antibody and the desired DOL. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[\[10\]](#)[\[11\]](#)
- Slowly add the calculated volume of the Sulfo-Cy7 NHS ester stock solution to the antibody solution while gently vortexing.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[\[10\]](#) Gentle mixing during incubation is recommended.

4. Purification of the Labeled Antibody:

- After the incubation period, it is crucial to remove any unreacted Sulfo-Cy7 dye. This is typically achieved using a size-exclusion chromatography column, such as Sephadex G-25.[\[10\]](#)
- Equilibrate the column with an appropriate buffer (e.g., PBS).
- Apply the reaction mixture to the column.
- The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules. Collect the fractions containing the colored, labeled antibody.

5. Characterization of the Labeled Antibody:

- Degree of Labeling (DOL) Determination: The DOL is a critical quality control parameter and can be determined spectrophotometrically.[\[7\]](#)[\[8\]](#)
 - Measure the absorbance of the purified labeled antibody at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7 (approximately 750 nm).[\[7\]](#)[\[10\]](#)
 - Calculate the concentration of the antibody and the Sulfo-Cy7 dye using the Beer-Lambert law. A correction factor is needed for the dye's absorbance at 280 nm.[\[7\]](#)[\[10\]](#)
 - The DOL is the molar ratio of the dye to the antibody.[\[7\]](#)

Formula for Degree of Labeling (DOL) Calculation: $DOL = (A_{max} \times \epsilon_{protein}) / ((A_{280} - (A_{max} \times CF)) \times \epsilon_{dye})$ [10]

Where:

- A_{max} = Absorbance of the conjugate at ~750 nm
- A_{280} = Absorbance of the conjugate at 280 nm
- $\epsilon_{protein}$ = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 $M^{-1}cm^{-1}$)
- ϵ_{dye} = Molar extinction coefficient of Sulfo-Cy7 at ~750 nm (e.g., ~240,600 $M^{-1}cm^{-1}$)[12]
- CF = Correction factor (A_{280} of the free dye / A_{max} of the free dye)

6. Storage:

- Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be stored at -20°C.[10]

Data Presentation

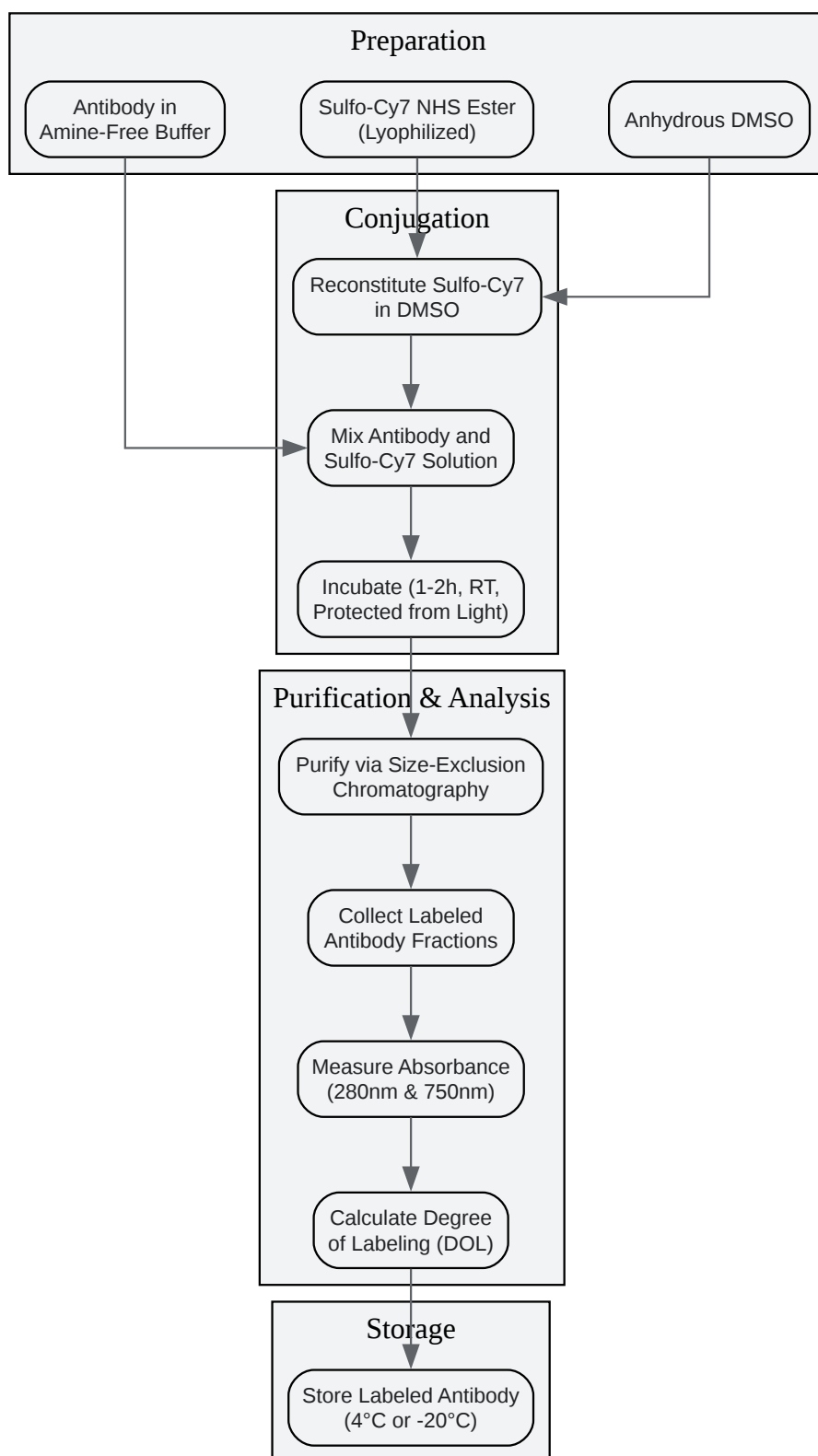
Table 1: Recommended Parameters for Sulfo-Cy7 Antibody Labeling

Parameter	Recommended Value	Notes
Antibody Concentration	1 - 10 mg/mL	Higher concentrations can improve labeling efficiency.
Reaction Buffer	0.1 M Sodium Bicarbonate	pH should be between 8.3 and 8.5 for optimal reaction with primary amines.[10]
Dye:Antibody Molar Ratio	5:1 to 20:1	This should be optimized for each specific antibody and desired DOL.
Reaction Time	1 - 2 hours	Longer incubation times may not necessarily increase the DOL and could potentially damage the antibody.
Reaction Temperature	Room Temperature	

Table 2: Spectral Properties of Sulfo-Cy7

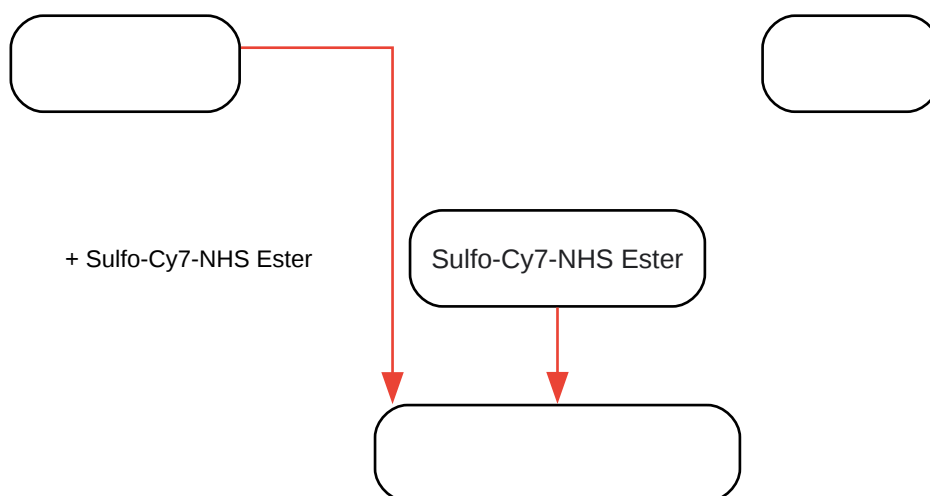
Property	Wavelength (nm)
Maximum Excitation (Absorbance)	~750[1]
Maximum Emission	~773[1]

Experimental Workflows and Diagrams



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Caption: Experimental workflow for Sulfo-Cy7 antibody labeling.



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Caption: Reaction of Sulfo-Cy7 NHS ester with a primary amine on an antibody.

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